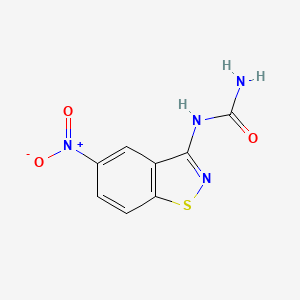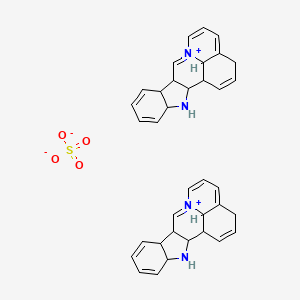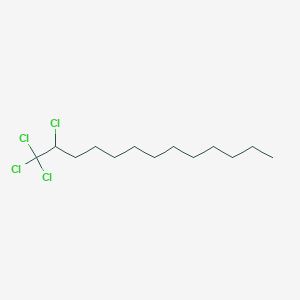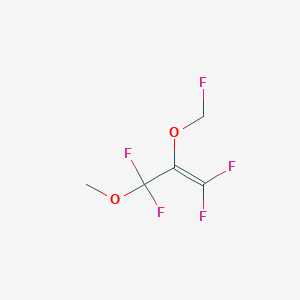
1,1,3,3-Tetrafluoro-2-(fluoromethoxy)-3-methoxyprop-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3,3-Tetrafluoro-2-(fluoromethoxy)-3-methoxyprop-1-ene is a fluorinated organic compound with the molecular formula C5H5F5O2. This compound is known for its unique chemical structure, which includes multiple fluorine atoms and methoxy groups, making it an interesting subject for various chemical studies and applications .
Preparation Methods
The synthesis of 1,1,3,3-Tetrafluoro-2-(fluoromethoxy)-3-methoxyprop-1-ene involves several steps. One common method includes the reaction of appropriate fluorinated precursors under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale reactions in specialized reactors to produce the compound efficiently .
Chemical Reactions Analysis
1,1,3,3-Tetrafluoro-2-(fluoromethoxy)-3-methoxyprop-1-ene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different fluorinated products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of less oxidized fluorinated compounds.
Substitution: The compound can undergo substitution reactions where one or more of its fluorine atoms are replaced by other atoms or groups. .
Scientific Research Applications
1,1,3,3-Tetrafluoro-2-(fluoromethoxy)-3-methoxyprop-1-ene has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions due to its unique reactivity.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and drug development.
Industry: It is used in the production of specialized materials and chemicals, including polymers and coatings
Mechanism of Action
The mechanism of action of 1,1,3,3-Tetrafluoro-2-(fluoromethoxy)-3-methoxyprop-1-ene involves its interaction with specific molecular targets. The compound can form covalent bonds with active sites of enzymes or other proteins, leading to inhibition or modification of their activity. This interaction can affect various metabolic pathways and biological processes .
Comparison with Similar Compounds
1,1,3,3-Tetrafluoro-2-(fluoromethoxy)-3-methoxyprop-1-ene can be compared with other fluorinated compounds such as:
- 1,1,3,3-Tetrafluoro-2-butanol
- 1,1,3,3-Tetrafluoro-2-propanone
- 1,1,3,3-Tetrafluoro-2-methylpropan-2-ol
These compounds share similar fluorinated structures but differ in their functional groups and reactivity. The unique combination of fluorine and methoxy groups in this compound makes it distinct and valuable for specific applications .
Properties
CAS No. |
111607-90-0 |
|---|---|
Molecular Formula |
C5H5F5O2 |
Molecular Weight |
192.08 g/mol |
IUPAC Name |
1,1,3,3-tetrafluoro-2-(fluoromethoxy)-3-methoxyprop-1-ene |
InChI |
InChI=1S/C5H5F5O2/c1-11-5(9,10)3(4(7)8)12-2-6/h2H2,1H3 |
InChI Key |
XTVGIFUYYGEGEK-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(=C(F)F)OCF)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


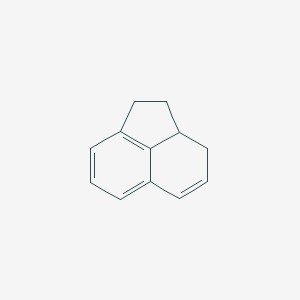
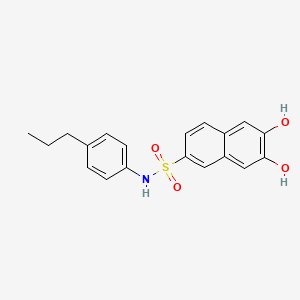
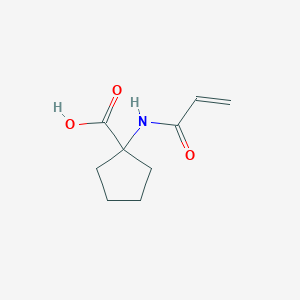
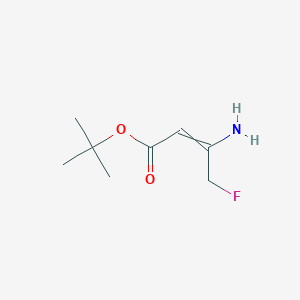
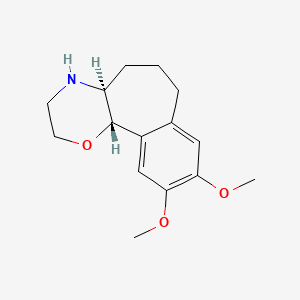

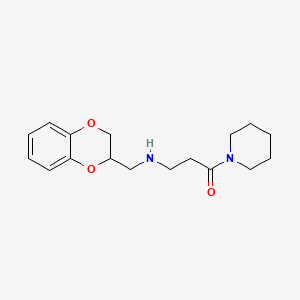

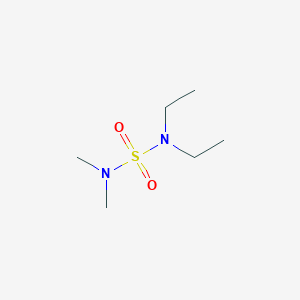
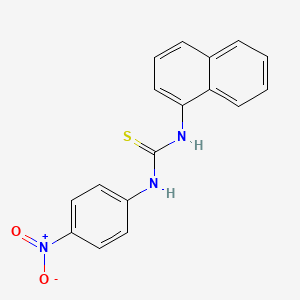
![4-[(Cyclohex-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14330201.png)
